molecular formula C7H4Cl2O5S B7904349 3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid

3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid

Cat. No.: B7904349
M. Wt: 271.07 g/mol
InChI Key: ARDSIODQJGKSOC-UHFFFAOYSA-N
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Description

3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with chlorine atoms at positions 4 and 5, a carboxylic acid group at position 2, and a carboxymethoxy (-OCH₂COOH) group at position 2. Its molecular formula is C₇H₄Cl₂O₅S, with a calculated molecular weight of 271.07 g/mol.

Properties

IUPAC Name

3-(carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O5S/c8-3-4(14-1-2(10)11)5(7(12)13)15-6(3)9/h1H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDSIODQJGKSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OC1=C(SC(=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid typically involves the chlorination of thiophene derivatives followed by carboxylation. One common method includes the reaction of 4,5-dichlorothiophene with chloroacetic acid under basic conditions to introduce the carboxymethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of carboxylic acid groups allows it to form hydrogen bonds and ionic interactions with target molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of 3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic Acid and Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Reactivity References
This compound C₇H₄Cl₂O₅S 4,5-Cl; 2-COOH; 3-OCH₂COOH 271.07 Pharmaceutical intermediates, coordination polymers (inferred)
4,5-Dichlorothiophene-2-carboxylic acid C₅H₂Cl₂O₂S 4,5-Cl; 2-COOH 205.04 Building block in organic synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 2-Cl; 6-CH₃; 4-COOH 172.57 Intermediate in fine chemical synthesis
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 3,4-diOH; propenoic acid 180.16 Antioxidant, pharmacological research

Key Observations:

Substituent Effects: The dichlorothiophene core in the target compound and its simpler analogue (4,5-dichlorothiophene-2-carboxylic acid) introduces strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution or coupling reactions. 2-Chloro-6-methylpyrimidine-4-carboxylic acid (pyrimidine ring) differs in aromaticity and nitrogen content, reducing electron density compared to thiophene derivatives. This may limit its utility in reactions requiring π-conjugation . Caffeic acid (phenolic structure) lacks halogen substituents but contains hydroxyl groups, making it more suited for antioxidant applications than halogenated thiophenes .

Synthetic Reactivity :

  • The synthesis of 4,5-dichlorothiophene-2-carboxylic acid derivatives (e.g., thioesterification with N-acetylcysteamine) employs EDC•HCl and DMAP as coupling agents, a method likely applicable to the target compound due to its shared carboxylic acid functionality .
  • The carboxymethoxy group in the target compound may facilitate additional reactivity, such as esterification or coordination with metal ions (e.g., in porous coordination polymers, as suggested by broader literature on functionalized frameworks) .

Applications :

  • 4,5-Dichlorothiophene-2-carboxylic acid is a validated building block for bioactive molecules, while the target compound’s extended functionalization could enhance its role in drug design or material science .
  • Caffeic acid is widely used in food and cosmetic research, contrasting with the target compound’s niche synthetic applications .

Research Findings and Data Gaps

  • Its preparation likely involves sequential chlorination and carboxylation steps, followed by carboxymethoxy introduction .
  • The dual carboxylic acid groups could enable diverse metal-binding modes .
  • Biological Activity: No direct evidence links the target compound to pharmacological use, but structurally related chlorothiophenes are intermediates in antiviral and antimicrobial agents.

Biological Activity

3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C8H6Cl2O4S
  • Molecular Weight : 263.1 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of carboxyl and methoxy functional groups allows for hydrogen bonding and electrostatic interactions with proteins and nucleic acids. This interaction can lead to inhibition of enzyme activity or disruption of cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.
  • Fungi : Demonstrated activity against drug-resistant fungi like Candida auris and Aspergillus fumigatus.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Enterococcus faecalis32 µg/mL
Candida auris8 µg/mL
Aspergillus fumigatus16 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity:

  • Cell Lines Tested : A549 (human lung cancer), MCF7 (breast cancer).
  • Mechanism : Induces apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Activity

Cell LineIC50 (µM)Reference
A54915
MCF720

Case Studies

Several case studies have documented the effectiveness of this compound in both laboratory settings and preclinical trials:

  • Study on Antimicrobial Resistance : A study focused on multidrug-resistant strains demonstrated that derivatives of this compound exhibited superior efficacy compared to traditional antibiotics, suggesting a potential role in overcoming resistance mechanisms .
  • Preclinical Trials for Cancer Treatment : In vivo studies using mouse models indicated that administration of this compound resulted in significant tumor reduction without notable toxicity, highlighting its therapeutic potential .

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